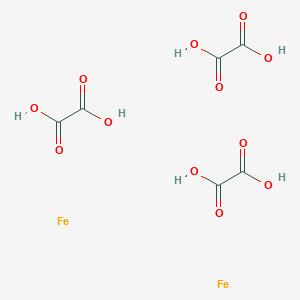

iron;oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxalic acid (HO−C(=O)−C(=O)−OH) is the simplest dicarboxylic acid. It forms white crystalline solids and dissolves in water to create a colorless solution. The name “oxalic” originates from its isolation from flowering plants of the genus OxalisThis organic acid occurs naturally in various foods .

Méthodes De Préparation

Synthetic Routes::

Oxidation of Glycolic Acid: Oxalic acid can be synthesized by oxidizing glycolic acid (hydroxyacetic acid) using strong oxidizing agents such as nitric acid or potassium permanganate.

Ethylene Glycol Route: Ethylene glycol reacts with nitric acid to produce oxalic acid.

Carbon Monoxide Route: Carbon monoxide reacts with sodium hydroxide to form sodium oxalate, which can then be acidified to yield oxalic acid.

Industrial Production:: The industrial production of oxalic acid involves the oxidation of carbohydrates (such as sugar or starch) using nitric acid or air. The process typically occurs in large-scale chemical plants.

Analyse Des Réactions Chimiques

Reactions::

Reduction: Oxalic acid can be reduced to produce various products, including ethylene glycol and glycolic acid.

Decarboxylation: Upon heating, oxalic acid undergoes decarboxylation to form carbon dioxide and formic acid.

Complex Formation: Oxalic acid forms soluble complexes with metal ions, such as calcium oxalate (a common component of kidney stones).

Reduction: Sodium amalgam, hydrogen gas, or catalytic hydrogenation.

Decarboxylation: Heat or strong acids.

Complex Formation: Calcium ions (Ca²⁺) in biological systems.

Applications De Recherche Scientifique

Oxalic acid finds applications in various fields:

Metal Cleaning: It effectively removes rust and stains from iron and steel surfaces.

Copper Polishing: Used to clean and restore the natural luster of copper surfaces.

Mécanisme D'action

The exact mechanism by which oxalic acid exerts its effects varies depending on the context. In metal cleaning, it likely involves the dissolution of metal oxides and the formation of soluble complexes. In biological systems, oxalic acid may interact with calcium ions and other metal ions.

Comparaison Avec Des Composés Similaires

Oxalic acid stands out due to its simplicity and widespread occurrence. Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.

Remember that oxalic acid should be handled with care due to its toxicity and corrosive properties. Always follow safety guidelines when working with this compound

Propriétés

Formule moléculaire |

C6H6Fe2O12 |

|---|---|

Poids moléculaire |

381.79 g/mol |

Nom IUPAC |

iron;oxalic acid |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

Clé InChI |

NVDVHKFBLMHJIF-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

amine](/img/structure/B12085888.png)

![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)